molecular formula C15H20O3 B2976768 Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate CAS No. 1245708-07-9

Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate

Cat. No.: B2976768
CAS No.: 1245708-07-9
M. Wt: 248.322
InChI Key: WTNQUMAHFJRBGX-TXEJJXNPSA-N
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Description

Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate (CAS: 1245708-07-9) is a synthetic ester compound featuring a cyclohexane ring substituted with a 4-hydroxyphenyl group at the 4-position and an acetoxy methyl ester at the adjacent position. Its molecular formula is C₁₅H₂₀O₃, with a molecular weight of 248.32 g/mol . The compound's stereochemistry (1s,4s) indicates a specific spatial arrangement, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

methyl 2-[4-(4-hydroxyphenyl)cyclohexyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-18-15(17)10-11-2-4-12(5-3-11)13-6-8-14(16)9-7-13/h6-9,11-12,16H,2-5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTNQUMAHFJRBGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCC(CC1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401229970
Record name Methyl trans-4-(4-hydroxyphenyl)cyclohexaneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401229970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

701232-67-9
Record name Methyl trans-4-(4-hydroxyphenyl)cyclohexaneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401229970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate can be synthesized through several routes. One common method involves the alkylation of the cyclohexyl ring with a hydroxyphenyl group, followed by esterification with methanol. Reaction conditions typically involve the use of acidic or basic catalysts to facilitate these steps.

Industrial Production Methods

In an industrial setting, large-scale synthesis often employs continuous flow reactors to maintain optimal reaction conditions and ensure consistent product quality. Catalysts such as sulfuric acid or sodium hydroxide are frequently used to drive the esterification process efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate undergoes various chemical reactions:

  • Oxidation: Converts the hydroxyphenyl group to a quinone structure under strong oxidative conditions.

  • Reduction: Can reduce to the corresponding alcohol by reagents such as lithium aluminum hydride.

  • Substitution: Aromatic substitution reactions occur with electrophiles under suitable conditions.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

  • Reduction: Lithium aluminum hydride in anhydrous conditions.

  • Substitution: Sulfonyl chlorides in the presence of Lewis acids.

Major Products Formed

  • Oxidation: Quinones or aromatic ketones.

  • Reduction: Alcohol derivatives of the compound.

  • Substitution: Various substituted aromatics depending on the electrophile used.

Scientific Research Applications

Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate has extensive applications across multiple disciplines:

  • Chemistry: As a precursor in the synthesis of complex organic molecules.

  • Biology: Used in the study of enzyme interactions and metabolic pathways.

  • Medicine: Potential therapeutic agent under investigation for its pharmacological properties.

  • Industry: Intermediate in the production of polymers, fragrances, and other industrially relevant chemicals.

Mechanism of Action

The compound’s effects are mediated through its interactions with specific molecular targets:

  • Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites, altering their activity.

  • Pathway Modulation: Influences various cellular pathways, particularly those involving aromatic compound metabolism.

Comparison with Similar Compounds

Key Properties :

  • Hazard Statements : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
  • Precautionary Measures : P261 (avoid breathing dust/fume), P280 (wear protective gloves/eye protection), and P301+P312 (call poison center if swallowed) .

Comparison with Similar Compounds

The compound is compared to structurally related methyl esters with cyclohexyl or aromatic substituents. Key differences in molecular architecture, substituents, and hazards are highlighted below.

Methyl 2-(4-oxocyclohexyl)acetate (CAS: 66405-41-2)

  • Molecular Formula : C₉H₁₄O₃
  • Molecular Weight : 170.21 g/mol
  • Substituent : A ketone (oxo) group replaces the 4-hydroxyphenyl moiety.
  • Increased reactivity due to the electrophilic ketone group, making it suitable for nucleophilic addition reactions .

Methyl 2-[2-(hydroxyimino)cyclohexyl]acetate (CAS: 17448-49-6)

  • Molecular Formula: C₉H₁₅NO₃
  • Molecular Weight : 185.22 g/mol
  • Substituent: A hydroxyimino (N-OH) group on the cyclohexane ring.

Methyl 2-(4-hydroxycyclohexyl)acetate (CAS: 99183-13-8)

  • Molecular Formula : C₉H₁₆O₃
  • Molecular Weight : 172.22 g/mol
  • Substituent : A hydroxyl group directly attached to the cyclohexane ring.

Methyl 2-((1s,4s)-4-(bis(4-fluorophenyl)methylene)cyclohexyl)acetate (Compound C in )

  • Molecular Formula: Not explicitly stated, but estimated as C₂₃H₂₂F₂O₂.
  • Substituent : Bis(4-fluorophenyl)methylene group instead of 4-hydroxyphenyl.
  • Key Differences :
    • Fluorine atoms enhance electronegativity and metabolic stability.
    • Larger molecular size and lipophilicity, likely influencing membrane permeability in biological systems .

Methyl 2-amino-2-(4-hydroxyphenyl)acetate (CAS: 43189-12-4)

  • Molecular Formula: C₉H₁₁NO₃
  • Molecular Weight : 181.19 g/mol
  • Substituent: Amino and 4-hydroxyphenyl groups attached to the acetate backbone.
  • Key Differences: Amino group introduces basicity and hydrogen-bonding capacity, contrasting with the ester-dominated reactivity of the target compound.

Data Table: Comparative Analysis

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituent Hazard Profile
Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate (1245708-07-9) C₁₅H₂₀O₃ 248.32 4-hydroxyphenyl, methyl ester H302, H315, H319, H335
Methyl 2-(4-oxocyclohexyl)acetate (66405-41-2) C₉H₁₄O₃ 170.21 4-oxo Data not available
Methyl 2-[2-(hydroxyimino)cyclohexyl]acetate (17448-49-6) C₉H₁₅NO₃ 185.22 2-hydroxyimino Potential nitrosamine risks
Methyl 2-(4-hydroxycyclohexyl)acetate (99183-13-8) C₉H₁₆O₃ 172.22 4-hydroxy Data not available
Methyl 2-((1s,4s)-4-(bis(4-fluorophenyl)methylene)cyclohexyl)acetate ~C₂₃H₂₂F₂O₂ ~368.43 Bis(4-fluorophenyl)methylene Data not available

Research Findings and Implications

  • Hazard Profile : The target compound’s multiple hazard warnings (H302, H315, etc.) suggest stricter handling protocols compared to simpler analogs like methyl 2-(4-hydroxycyclohexyl)acetate .
  • Synthetic Utility : Compounds like methyl 2-(4-oxocyclohexyl)acetate serve as ketone intermediates in aldol condensations, whereas the target compound’s steric hindrance may limit such reactivity .

Biological Activity

Overview

Methyl 2-((1S,4S)-4-(4-hydroxyphenyl)cyclohexyl)acetate (CAS No. 1245708-07-9) is an organic compound characterized by a cyclohexyl ring with a hydroxyphenyl substituent and an acetate group. Its unique structure positions it as a significant candidate for various biological applications, particularly in medicinal chemistry and drug development.

PropertyValue
Molecular FormulaC₁₅H₂₀O₃
Molecular Weight248.32 g/mol
IUPAC NameMethyl 2-[4-(4-hydroxyphenyl)cyclohexyl]acetate
InChI KeyWTNQUMAHFJRBGX-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The hydroxyphenyl group facilitates hydrogen bonding with proteins and enzymes, potentially influencing their activity and stability. The cyclohexyl moiety contributes to the compound's structural integrity, allowing it to maintain an effective conformation for biological interactions.

Anticancer Potential

Recent studies have highlighted the potential anticancer properties of this compound. For instance, research has demonstrated that derivatives with similar structures exhibit selective cytotoxicity against various cancer cell lines while sparing normal cells. This selectivity is crucial in minimizing side effects during cancer treatment.

  • Case Study : In vitro assays have shown that related compounds can induce apoptosis in T-lymphoblastic leukemia cells, suggesting that this compound may share similar mechanisms of action .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. The hydroxy group can engage in interactions that modulate inflammatory pathways, possibly providing therapeutic benefits in conditions characterized by chronic inflammation.

  • Research Findings : Studies on related compounds indicate that they can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, which may be applicable to this compound as well .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameAnticancer ActivityAnti-inflammatory Activity
Methyl 2-((1S,4S)-4-(4-methoxyphenyl)cyclohexyl)acetateModerateLow
Methyl 2-((1S,4S)-4-(4-chlorophenyl)cyclohexyl)acetateHighModerate
Methyl 2-((1S,4S)-4-(4-nitrophenyl)cyclohexyl)acetateLowHigh

This table illustrates that the presence of the hydroxy group in this compound may enhance its reactivity and binding affinity compared to other derivatives.

Q & A

Q. Table 1. Key Synthetic Parameters for Radiolabeled Derivatives

ParameterOptimal ConditionReference
Precursor2-{4-[bis(4-hydroxyphenyl)methylene]cyclohexyl}acetic acid
Methylation Agent[11C]CH3OTf
PurificationSolid-Phase Extraction (SPE)
Radiochemical Yield40–60% (based on [11C]CO2)

Q. Table 2. Metabolic Stability of Key Functional Groups

Functional GroupMetabolic PathwayHalf-Life (Human Liver Microsomes)Reference
4-HydroxyphenylGlucuronidation2.1 h
Methyl EsterEsterase Hydrolysis0.8 h

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